![molecular formula C8H10BNO2 B2465629 (4-Cyclopropylpyridin-3-yl)boronic acid CAS No. 1428882-23-8](/img/structure/B2465629.png)
(4-Cyclopropylpyridin-3-yl)boronic acid
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Overview
Description
“(4-Cyclopropylpyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1428882-23-8 . Its IUPAC name is 4-cyclopropyl-3-pyridinylboronic acid . The molecular weight of this compound is 162.98 .
Molecular Structure Analysis
The InChI code for “(4-Cyclopropylpyridin-3-yl)boronic acid” is 1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “(4-Cyclopropylpyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
“(4-Cyclopropylpyridin-3-yl)boronic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Scientific Research Applications
- Heterogeneous Detection : Boronic acids can be incorporated into sensing materials or used within bulk samples. They exhibit selectivity toward specific analytes, making them valuable for biosensors and environmental monitoring .
- Boronic acids play a crucial role in carbohydrate analysis, separation, protection, and activation. Their interactions with sugars and glycoproteins contribute to advancements in glycobiology research .
Sensing Applications
Carbohydrate Chemistry and Glycobiology
These applications highlight the versatility and significance of (4-Cyclopropylpyridin-3-yl)boronic acid across diverse scientific fields. Researchers continue to explore novel uses, making this compound an exciting area of study . If you’d like further details or have additional questions, feel free to ask! 😊
Safety and Hazards
Future Directions
Boronic acids, including “(4-Cyclopropylpyridin-3-yl)boronic acid”, have been increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases have inspired the exploration of novel chemistries using boron to fuel emergent sciences . These include applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Mode of Action
The mode of action of 4-Cyclopropylpyridin-3-ylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
It’s worth noting that boronic acids play a crucial role in the suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis and medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by various factors, including their stability, solubility, and reactivity .
Result of Action
As a boronic acid, it is likely involved in the formation of carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylpyridin-3-ylboronic acid. For instance, certain boronic acids are known to decompose in air . Therefore, the storage and handling conditions can significantly impact the stability and reactivity of this compound .
properties
IUPAC Name |
(4-cyclopropylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUGWIHVEYNAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylpyridin-3-yl)boronic acid |
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